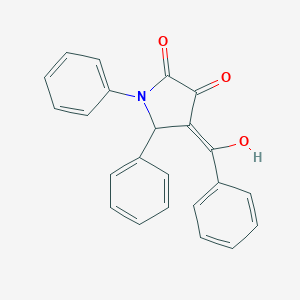![molecular formula C12H14N2O4 B274222 ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 4-(4-hydroxybenzylideneamino)-4-oxobutanoate or ethyl 4-(p-hydroxybenzylideneamino)-4-oxobutanoate. This compound has several important applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is not well understood. However, it is believed that this compound may act as a chelating agent, forming stable complexes with metal ions. These complexes may have important biological activities, such as antioxidant and antimicrobial properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate are not well studied. However, it is believed that this compound may have antioxidant and antimicrobial properties. These properties may make it useful for the development of new drugs and therapies.
実験室実験の利点と制限
One of the main advantages of using ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate in lab experiments is that it is a stable compound that can be easily synthesized and purified. This makes it a useful model compound for studying the reactivity of hydrazones and the coordination chemistry of metal ions.
However, one of the main limitations of using this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to study its biological activities.
将来の方向性
There are several future directions for research on ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate. One direction is to study the biological activities of this compound in more detail. This may involve studying its antioxidant and antimicrobial properties, as well as its potential as a therapeutic agent.
Another direction is to study the coordination chemistry of this compound with other metal ions. This may involve synthesizing new complexes and studying their properties.
Finally, there is a need for more research on the mechanism of action of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate. This may involve using advanced spectroscopic techniques to study the interactions between this compound and metal ions.
Conclusion:
In conclusion, ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a useful model compound for studying the reactivity of hydrazones and the coordination chemistry of metal ions. It has several important applications in scientific research, including as a ligand for metal ions and as a model compound for studying the reactivity of hydrazones. However, its mechanism of action is not well understood, which limits its use in biological studies. There are several future directions for research on this compound, including studying its biological activities and coordination chemistry, and elucidating its mechanism of action.
合成法
The synthesis of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate involves the condensation of ethyl acetoacetate with p-hydroxybenzaldehyde and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
科学的研究の応用
Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate has several important applications in scientific research. It is commonly used as a ligand for metal ions such as copper, nickel, and zinc. This compound can form stable complexes with these metal ions, which makes it useful for studying the coordination chemistry of these metals.
This compound is also used as a model compound for studying the reactivity of hydrazones. Hydrazones are important intermediates in organic synthesis, and the reactivity of these compounds is of great interest to chemists. Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a stable hydrazone that can be easily synthesized and studied.
特性
製品名 |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,13,16H,3H2,1-2H3/b14-11- |
InChIキー |
AIYVXIOVOIUOBN-KAMYIIQDSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)O)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)O)C(=O)C |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)

![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)

